5-Fluoro-2,3-dihydro-1H-isoindole
Overview
Description
5-Fluoro-2,3-dihydro-1H-isoindole (also known as 5-F-HDI) is a molecule that has been studied extensively in recent years due to its many potential applications in scientific research. It is a heterocyclic compound that is composed of a five-membered ring with a fluorine atom attached at the 5-position. 5-F-HDI has been found to have a wide range of biological activities and has been used in many different research fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Fluorescence Properties and Spectroscopy
The reaction of o-phthalaldehyde and thiols with primary amines to form 1-alkyl(and aryl)thio-2-alkylisoindoles, including 5-Fluoro-2,3-dihydro-1H-isoindole, demonstrates significant fluorescence properties. These compounds show varying fluorescence spectra influenced by thiol and amine substituents and solvent polarity. Their fluorescence intensity and stability under various conditions like pH, solvent types, and concentration make them valuable in fluorescence spectroscopy and fluorogenic assays (Simons & Johnson, 1978).
Electrochemical Charge Storage
5-Fluoro-2,3-dihydro-1H-isoindole shows promise in electrochemical applications. A study on poly(5-fluoroindole) (5-PFIn) demonstrated its high performance as a charge storage material, exhibiting superior electrochemical properties compared to other polymers. The fluorine-substituted conjugated polyindoles like 5-PFIn offer great potential as electrode materials in supercapacitors (Wang et al., 2019).
Pharmaceutical Research
The compound has been studied in the context of progesterone receptor modulators, contributing to the development of new agents in female healthcare. It plays a role in synthesizing compounds with potential applications in contraception, fibroids, endometriosis, and certain breast cancers. Its structural variations influence the functional response between agonist and antagonist properties (Fensome et al., 2008).
Solubility and Thermodynamics
The solubility and thermodynamic parameters of 5-Fluoro-2-oxindole in various solvents have been studied, providing essential data for its application in chemical processes. The research demonstrates how temperature affects its solubility in different solvents, crucial for designing pharmaceutical formulations and chemical reactions (Zhao et al., 2020).
Inhibitor Research
5-Fluoro-2,3-dihydro-1H-isoindole derivatives have been identified as inhibitors in various biomedical research areas. For example, some derivatives show inhibitory activity against heparanase, an enzyme involved in tumor metastasis and angiogenesis, making them potential candidates for cancer therapy (Courtney et al., 2004).
properties
IUPAC Name |
5-fluoro-2,3-dihydro-1H-isoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIALDLZAMTNLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564160 | |
Record name | 5-Fluoro-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2,3-dihydro-1H-isoindole | |
CAS RN |
57584-71-1 | |
Record name | 5-Fluoro-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57584-71-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.